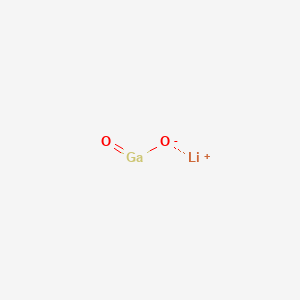
Lithium metagallate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a crystalline material that has garnered interest in various scientific fields due to its unique properties, particularly in the realm of optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium metagallate can be synthesized through several methods, including solid-state reaction and sol-gel processes. The solid-state reaction typically involves mixing lithium carbonate (Li₂CO₃) and gallium oxide (Ga₂O₃) in stoichiometric proportions and heating the mixture at high temperatures (around 1000°C) to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar high-temperature solid-state reactions but is optimized for large-scale synthesis. The process may include additional steps to ensure purity and consistency, such as milling the reactants to a fine powder before heating and using controlled atmospheres to prevent contamination.
Chemical Reactions Analysis
Types of Reactions: Lithium metagallate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Reduction reactions may involve using reducing agents such as hydrogen gas (H₂) at elevated temperatures.
Substitution: Substitution reactions can occur with other metal ions, where lithium ions in the compound are replaced by different metal ions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of gallium oxide and lithium hydroxide.
Reduction: Reduction reactions may produce lithium metal and gallium hydride.
Substitution: Substitution reactions can result in the formation of mixed metal gallates.
Scientific Research Applications
Lithium metagallate has found applications in various scientific fields:
Chemistry: It is used as a precursor for the synthesis of other gallium-based compounds and materials.
Biology: Research has explored its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Its luminescent properties make it a candidate for use in photodynamic therapy and other medical applications.
Industry: In the field of optoelectronics, this compound is used in the fabrication of light-emitting diodes (LEDs) and other optoelectronic devices due to its luminescent properties.
Mechanism of Action
The mechanism by which lithium metagallate exerts its effects is primarily through its luminescent properties. When excited by light, the compound emits luminescence, which can be harnessed in various applications. The molecular targets and pathways involved include the electronic transitions within the crystal lattice, which result in the emission of light at specific wavelengths.
Comparison with Similar Compounds
Lithium Aluminate (LiAlO₂)
Lithium Silicate (Li₂SiO₃)
Lithium Germanate (Li₂GeO₃)
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
GaLiO2 |
|---|---|
Molecular Weight |
108.7 g/mol |
IUPAC Name |
lithium;oxido(oxo)gallane |
InChI |
InChI=1S/Ga.Li.2O/q;+1;;-1 |
InChI Key |
BTPRDVISQKKNGA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[O-][Ga]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[5-[(hydroxyamino)methylene]-1,3-cyclopentadien-1-YL]-, (E)-(9CI)](/img/structure/B15348393.png)
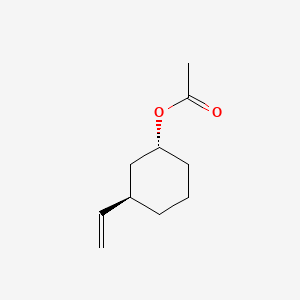
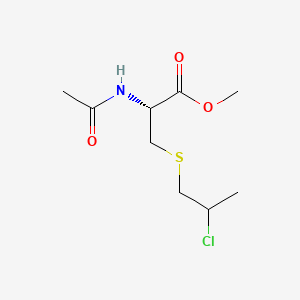
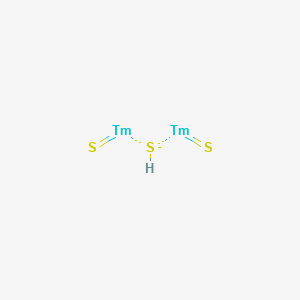
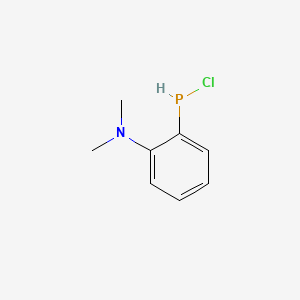
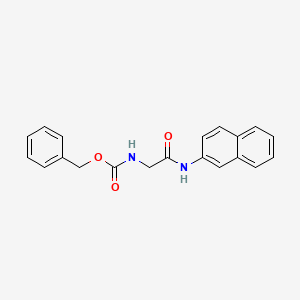
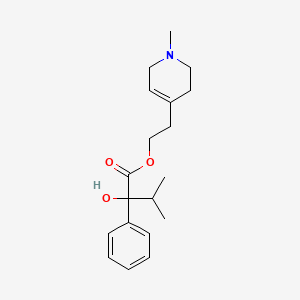
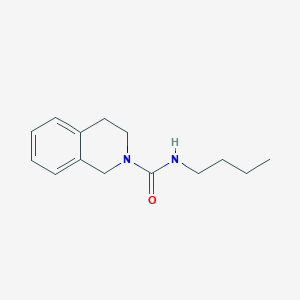
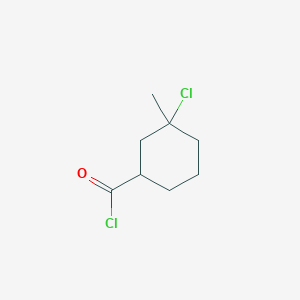
![Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate](/img/structure/B15348455.png)

![Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-](/img/structure/B15348471.png)
![1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348475.png)

